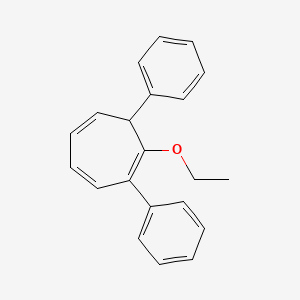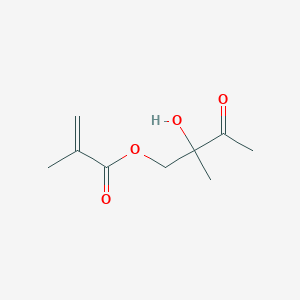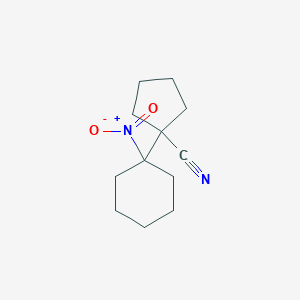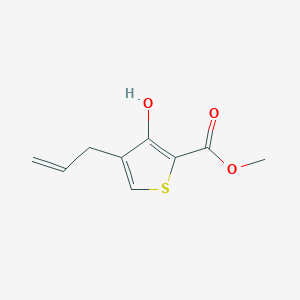
Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives exhibit a variety of biological and chemical properties .
Métodos De Preparación
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis. For instance, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Análisis De Reacciones Químicas
Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thiophene derivatives, including Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities .
Mecanismo De Acción
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act
Propiedades
Número CAS |
89889-98-5 |
|---|---|
Fórmula molecular |
C9H10O3S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-4-prop-2-enylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-3-4-6-5-13-8(7(6)10)9(11)12-2/h3,5,10H,1,4H2,2H3 |
Clave InChI |
SHUZRLUHRUDLJM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CS1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)

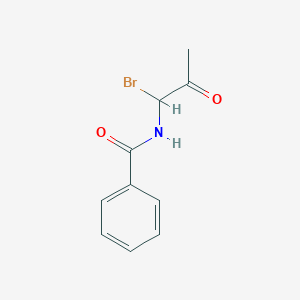

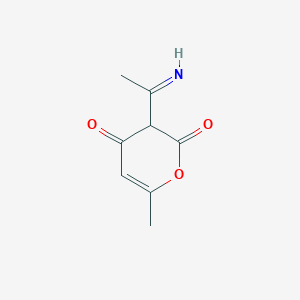
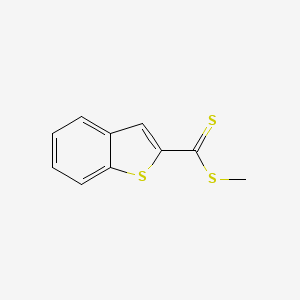
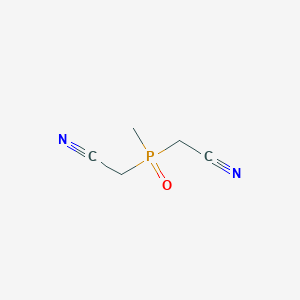
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
